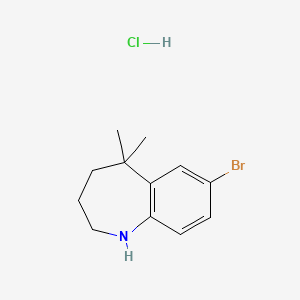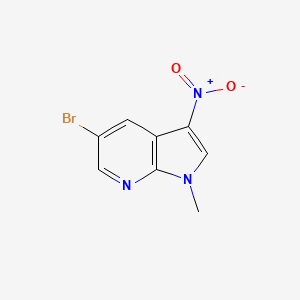
5-Bromo-1-methyl-3-nitro-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-methyl-3-nitro-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and have been widely used in medicinal chemistry and drug discovery programs . The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 3-position on the azaindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitro-7-azaindole typically involves multiple steps starting from readily available precursors. One common method involves the bromination of 7-azaindole followed by nitration and methylation reactions. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The nitration is usually carried out using nitric acid or a mixture of nitric acid and sulfuric acid . Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-methyl-3-nitro-7-azaindole undergoes various chemical reactions, including:
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methyl group can be replaced with other alkyl or aryl groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium reagents
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group
Substituted azaindoles: Formed by nucleophilic substitution of the bromine atom
Applications De Recherche Scientifique
5-Bromo-1-methyl-3-nitro-7-azaindole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-3-nitro-7-azaindole involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby disrupting signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-azaindole: Lacks the methyl and nitro groups, making it less versatile in chemical reactions.
1-Methyl-7-azaindole: Lacks the bromine and nitro groups, affecting its biological activity.
3-Nitro-7-azaindole: Lacks the bromine and methyl groups, influencing its reactivity and applications.
Uniqueness
5-Bromo-1-methyl-3-nitro-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions. The methyl group contributes to its stability and solubility, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H6BrN3O2 |
|---|---|
Poids moléculaire |
256.06 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrN3O2/c1-11-4-7(12(13)14)6-2-5(9)3-10-8(6)11/h2-4H,1H3 |
Clé InChI |
IWDRRWVMJUPPFP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1N=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)
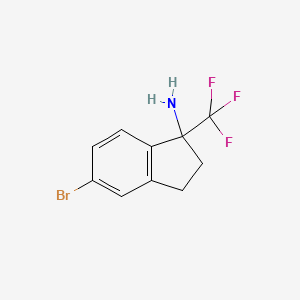
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
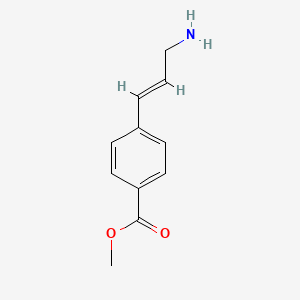
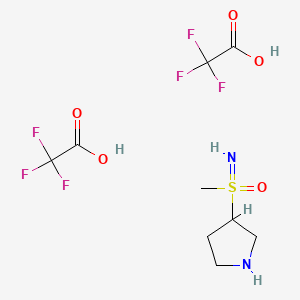
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
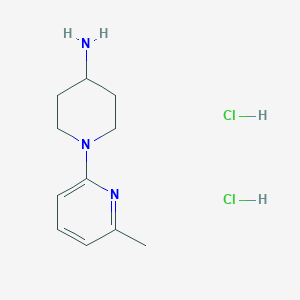
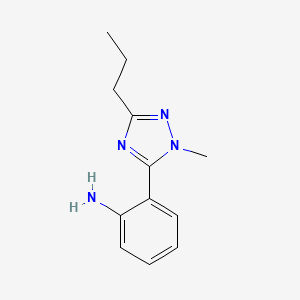
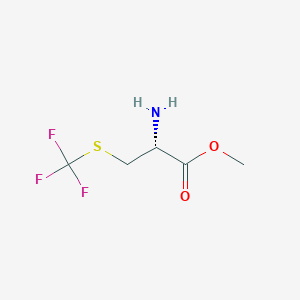
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

